1-Ethyl-3-nitrobenzene

Catalytic hydrogenation Selectivity Nanoparticle catalysis

1-Ethyl-3-nitrobenzene (CAS 7369-50-8), also known as 3-ethylnitrobenzene or m-nitroethylbenzene, is a monosubstituted aromatic nitro compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It is a light yellow liquid with a boiling point of approximately 242–243 °C and a computed XLogP3 value of 2.9.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 7369-50-8
Cat. No. B1616244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-nitrobenzene
CAS7369-50-8
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H9NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3
InChIKeyRXAKLPGKSXJZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-nitrobenzene (CAS 7369-50-8) Procurement Guide: Structural Identity and Sourcing Baseline


1-Ethyl-3-nitrobenzene (CAS 7369-50-8), also known as 3-ethylnitrobenzene or m-nitroethylbenzene, is a monosubstituted aromatic nitro compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol [1]. It is a light yellow liquid with a boiling point of approximately 242–243 °C and a computed XLogP3 value of 2.9 [2]. The compound features an ethyl group at the meta position relative to the nitro group on the benzene ring, a substitution pattern that directly influences its reactivity in hydrogenation and reductive alkylation reactions compared to ortho and para isomers.

1-Ethyl-3-nitrobenzene (CAS 7369-50-8) Selection Criteria: Why Positional Isomers Are Not Interchangeable


Generic substitution of 1-ethyl-3-nitrobenzene with its ortho or para isomers is not chemically valid for applications requiring specific regiochemical outcomes. The meta positioning of the ethyl group relative to the nitro group fundamentally alters the electron density distribution on the aromatic ring, as quantified by Hammett substituent constants and observed in reduction kinetics [1]. This electronic difference directly translates into divergent reaction rates, product selectivities in catalytic hydrogenation, and yields in downstream reductive alkylation processes [2]. The following evidence demonstrates that the meta isomer (CAS 7369-50-8) exhibits quantifiably distinct behavior from both its positional isomers and the broader class of nitroaromatic compounds.

1-Ethyl-3-nitrobenzene (CAS 7369-50-8) Quantitative Differentiation: Head-to-Head Comparator Data


Selective Hydrogenation of 3-Nitrostyrene: 1-Ethyl-3-nitrobenzene as Primary Product Over Pd/TiO₂ Catalysts

In the hydrogenation of 3-nitrostyrene over Pd/TiO₂ catalysts, 1-ethyl-3-nitrobenzene (3-EN) exhibits a selectivity that increases with larger Pd nanoparticle size, reaching a dominant product distribution over Pd/SiO₂ catalysts irrespective of particle size. This contrasts with 3-vinylaniline (3-VA), which is favored with smaller Pd nanoparticles on TiO₂ supports [1]. In a separate study using bio-Pd catalyst, 1-ethyl-3-nitrobenzene was produced with 74% selectivity, compared to only 7% for the fully reduced 1-ethyl-3-aminobenzene, whereas a commercial 10% Pd/C catalyst produced the fully reduced product (1-ethyl-3-aminobenzene) with 73% selectivity and 0% of the target compound [2].

Catalytic hydrogenation Selectivity Nanoparticle catalysis

Chemoselective Hydrogenation of Nitroarenes: Cluster-Derived Ru Catalysts Enable Full Selectivity to 1-Ethyl-3-nitrobenzene from Nitrostyrene

Cluster-derived ruthenium nanocatalysts hydrogenate nitrostyrene with full selectivity to 1-ethyl-3-nitrobenzene, leaving the nitro group intact. In contrast, alternative Ru catalysts such as PDADMAC-RuCl₄ and (5%)Ru-Al₂O₃ exhibit no such chemoselectivity and fully hydrogenate both the vinyl and nitro groups [1].

Chemoselective hydrogenation Ruthenium nanocatalysts Nitroarene reduction

Tunable Selectivity on Pt/C Catalysts: 1-Ethyl-3-nitrobenzene vs. 3-Aminostyrene by Reduction Temperature Control

The selectivity of 3-nitrostyrene hydrogenation over 0.5 wt-% Pt/C catalysts can be switched from 1-ethyl-3-nitrobenzene to 3-aminostyrene simply by changing the catalyst reduction temperature. At 150 °C reduction temperature, 1-ethyl-3-nitrobenzene is produced with 93% selectivity at 95% conversion. At 450 °C reduction temperature, the main product switches to 3-aminostyrene with 96% selectivity at 91% conversion [1].

Heterogeneous catalysis Selectivity switching Pt/C catalyst

Reductive Alkylation Efficiency: Meta-Substituted Nitroarenes Exhibit Enhanced Yields Due to Reduced Steric Hindrance

In reductive alkylation of nitrobenzene compounds with aliphatic alcohols over Raney nickel, the yield of N-alkylamines is significantly influenced by the position of substituents relative to the nitro group. Bulky groups at the ortho position lead to lower yields due to steric hindrance, while electron-donating groups accelerate the reaction [1]. As a meta-substituted nitroarene, 1-ethyl-3-nitrobenzene avoids the steric congestion of ortho isomers, enabling more efficient conversion in this industrially relevant process compared to 1-ethyl-2-nitrobenzene.

Reductive alkylation Raney nickel N-alkylamines

Reduction Kinetics: Electron-Donating Ethyl Group Decreases Reduction Rate Relative to Unsubstituted and Electron-Withdrawing Analogs

Kinetic studies on the reduction of monosubstituted nitrobenzenes with hydrazine hydrate over an iron oxide hydroxide catalyst (ferrihydrite) demonstrate that the reduction rate is enhanced by electron-attracting substituents and decreased by electron-donating groups. The Hammett plot yielded a positive ρ value of 0.546, confirming that electron-donating substituents slow the reduction [1]. As an ethyl group is a weak electron-donating substituent, 1-ethyl-3-nitrobenzene is reduced more slowly than nitrobenzene itself and significantly more slowly than nitroarenes bearing electron-withdrawing groups such as -Cl or -COCH₃.

Reduction kinetics Hammett plot Ferrihydrite catalyst

QSAR Toxicity Modeling: Electron-Donating Substituents Correlate with Reduced Acute Toxicity

Quantitative structure-activity relationship (QSAR) analysis of 28 nitroaromatic compounds revealed that acute oral toxicity (rat LD₅₀) is strongly correlated with electrophilicity, as measured by the energy of the lowest unoccupied molecular orbital (ELUMO). Nitrobenzenes with electron-donating substituents exhibit lower electrophilicity and thus lower predicted acute toxicity [1]. The ethyl group in 1-ethyl-3-nitrobenzene is a weak electron-donating substituent, suggesting a more favorable toxicity profile compared to nitrobenzene or nitroarenes bearing electron-withdrawing groups.

QSAR Toxicity Nitroaromatics

1-Ethyl-3-nitrobenzene (CAS 7369-50-8) Application Scenarios: Validated Use Cases Based on Differential Evidence


As a Chemoselective Intermediate in Multi-Step Pharmaceutical Synthesis

The demonstrated ability to selectively hydrogenate the vinyl group of 3-nitrostyrene while preserving the nitro group [REFS-1, REFS-2] positions 1-ethyl-3-nitrobenzene as a critical intermediate in the synthesis of complex pharmaceutical agents. This is particularly valuable in routes requiring subsequent functionalization of the nitro group (e.g., reduction to an amine, diazotization) after the ethyl side chain is established. The 93% selectivity achievable with Pt/C catalysts [2] translates to higher overall yields and reduced purification costs in multi-step sequences.

Precursor for N-Alkylated Anilines via Reductive Alkylation

The meta-substitution pattern of 1-ethyl-3-nitrobenzene provides a steric advantage in reductive alkylation reactions over ortho-substituted isomers, leading to higher yields of N-alkylated aniline derivatives [3]. This makes it a preferred starting material for producing N-ethyl-3-ethylaniline and related secondary amines, which are important building blocks for dyes, pigments, and agrochemical actives. The slower reduction kinetics due to the electron-donating ethyl group [4] may also allow for greater control in tandem reduction-alkylation sequences using catalysts such as ruthenium-triphos [5].

Model Substrate for Developing Chemoselective Hydrogenation Catalysts

Due to its well-characterized chemoselectivity profiles across diverse catalyst systems—including Pd/TiO₂ [1], Pt/C [2], Ru nanocatalysts [6], and bio-Pd [7]—1-ethyl-3-nitrobenzene serves as an ideal model substrate for academic and industrial research groups developing next-generation selective hydrogenation catalysts. The ability to benchmark catalyst performance against established selectivity data (e.g., 93% ENB selectivity on Pt/C-150°C [2]) provides a quantifiable reference point for new catalyst development.

Reference Compound for QSAR and Environmental Fate Studies of Nitroaromatics

The established QSAR models linking nitroaromatic structure to acute toxicity [8] provide a predictive framework for assessing the environmental and toxicological impact of this compound class. 1-Ethyl-3-nitrobenzene, with its moderate electrophilicity (XLogP3 = 2.9 [9]), occupies a middle ground in the reactivity spectrum of nitroaromatics. This makes it a valuable reference compound for studying structure-activity relationships, biodegradation pathways, and fate modeling in environmental chemistry research.

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